Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be used as a building block for the synthesis of poly(amine esters). These polymers are a class of materials with potential applications in drug delivery and biomaterials due to their biodegradability and tunable properties. A study by Moore and Kochanowski demonstrated the reaction of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with benzylamine to yield a precursor for poly(amine esters) through polycondensation [].
The compound serves as a useful intermediate in various organic syntheses. Its reactive carbonyl groups allow participation in diverse reactions like aldol condensations, Knoevenagel condensations, and Michael additions. This versatility makes it a valuable tool for researchers exploring the synthesis of complex organic molecules [].
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be employed to study the mechanisms and kinetics of various chemical reactions. Its well-defined structure and reactivity enable researchers to investigate fundamental aspects of organic chemistry, such as nucleophilic substitution and cycloaddition reactions [].
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is a chemical compound characterized by the molecular formula and a molecular weight of 256.25 g/mol. It features two carboxylate groups attached to a cyclohexane ring that contains two ketone functionalities at positions 2 and 5. This compound is recognized for its structural complexity and is often utilized in various chemical syntheses and applications.
Further studies are needed to elucidate the specific biological effects of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.
The synthesis of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate typically involves:
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate finds applications in various fields:
Interaction studies involving diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate focus on its reactivity with biological molecules and other organic compounds. These studies may include:
These interactions can provide insights into its potential therapeutic uses or toxicological effects.
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | Lacks ethyl groups; used in pigment production | |
Diethyl succinylsuccinate | Contains only one dicarbonyl functional group | |
Dimethyl succinylsuccinate | Similar structure but different ester groups |
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate's unique combination of dicarbonyl and diester functionalities makes it particularly versatile for synthetic applications compared to its analogs. Its ability to participate in various
The development of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate represents a significant milestone in the evolution of cyclic dicarboxylate chemistry. The earliest documented synthesis pathways can be traced to research conducted in the mid-20th century, with substantial patent activity emerging in the 1960s and 1970s. The compound gained particular prominence following advances in condensation chemistry, particularly through the Stobbe condensation methodology, which provided efficient synthetic routes to cyclohexane-based diesters.
Historical records indicate that the compound's industrial significance became apparent during the 1970s when researchers discovered its exceptional utility as a precursor in quinacridone pigment synthesis. This discovery catalyzed extensive research into optimized production methods and expanded applications. The development timeline shows a progression from laboratory curiosity to industrial commodity, with production methods evolving from basic esterification techniques to sophisticated multi-step synthetic pathways incorporating advanced catalytic systems.
Patent literature from the 1990s reveals significant innovations in production methodology, particularly focusing on environmentally sustainable synthesis routes. These developments reflected growing industrial demand for high-purity intermediates in specialty chemical applications. The compound's versatility in organic synthesis became increasingly recognized, leading to its adoption in pharmaceutical intermediate production and advanced polymer chemistry applications.
The systematic nomenclature of this compound reflects its complex structural features and has evolved to accommodate various naming conventions across different chemical databases and regulatory systems. According to IUPAC guidelines, the preferred name is diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, which accurately describes the molecular architecture. Alternative designations commonly encountered in chemical literature include diethyl succinylsuccinate, reflecting its synthetic origins from succinic acid derivatives.
Chemical databases utilize various synonym systems to facilitate compound identification and retrieval. The compound appears under multiple designations including 1,4-cyclohexanedicarboxylic acid, 2,5-dioxo-, diethyl ester, and diethyl 1,4-cyclohexanedione-2,5-dicarboxylate. Industrial nomenclature often employs abbreviated forms such as diethyl succinosuccinate, particularly in manufacturing and quality control documentation.
Regulatory databases maintain standardized naming conventions to ensure consistent identification across international boundaries. The European Community number system assigns specific identifiers, while various national chemical inventories utilize localized naming conventions. This nomenclature diversity necessitates comprehensive cross-referencing systems to maintain accurate compound identification in global chemical commerce and scientific literature.
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate occupies a distinctive position within the broader family of cyclic dicarboxylates, distinguished by its unique combination of ketone and ester functionalities. The compound represents an important intermediate between simple aliphatic diesters and complex aromatic systems, providing access to diverse synthetic transformations. Its structural relationship to terephthalic acid derivatives positions it as a valuable building block in polymer chemistry applications.
The cyclohexane ring system provides conformational flexibility while maintaining structural integrity, characteristics that distinguish it from rigid aromatic analogues such as dimethyl terephthalate. This flexibility enables participation in diverse chemical reactions, including cycloaddition processes, nucleophilic additions, and various condensation reactions. The ketone functionalities enhance reactivity toward nucleophiles, while the ester groups provide sites for hydrolysis and transesterification reactions.
Comparative studies with related cyclic dicarboxylates reveal distinctive reactivity patterns attributable to the specific positioning of functional groups. The 2,5-dioxo substitution pattern creates unique electronic environments that influence reaction selectivity and product distribution in multi-step synthetic sequences. These characteristics have established the compound as a preferred intermediate in applications requiring precise control over reaction pathways and product stereochemistry.
The industrial applications of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate have evolved significantly since its initial commercialization, reflecting advances in synthetic methodology and expanding market demands. Early applications focused primarily on pigment production, particularly in the synthesis of quinacridone-based colorants that revolutionized the paint and coating industries. These high-performance pigments offered superior color fastness and chemical resistance compared to traditional organic colorants.
The pharmaceutical industry adopted the compound during the 1980s as an intermediate in the synthesis of various therapeutic agents, particularly in developing novel drug delivery systems. Its versatility in forming polymer matrices made it valuable in controlled-release formulations and biodegradable pharmaceutical carriers. The compound's ability to undergo selective modifications enabled the development of specialized pharmaceutical intermediates with tailored biological activities.
Contemporary applications have expanded to include advanced materials science, where the compound serves as a monomer in specialty polymer synthesis. Modern manufacturing processes utilize sophisticated reaction engineering to optimize yield and purity while minimizing environmental impact. Current industrial trends emphasize sustainable production methods and the development of bio-based synthesis routes to reduce dependence on petroleum-derived feedstocks.
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate represents a cyclohexane derivative featuring two ketone groups at the 2 and 5 positions and two ethyl ester groups at the 1 and 4 positions [1] [4]. The compound is officially designated under the International Union of Pure and Applied Chemistry nomenclature as diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate [1] [8]. The Chemical Abstracts Service has assigned this compound the registry number 787-07-5 [1] [4] [8].
The molecular formula is established as C₁₂H₁₆O₆ with a molecular weight of 256.25 grams per mole [1] [4] [6]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System as CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC [4] [8]. The International Chemical Identifier Key is documented as KSKWGMNRWCYVAT-UHFFFAOYSA-N [4] [8].
Property | Value |
---|---|
IUPAC Name | diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
CAS Number | 787-07-5 |
Molecular Formula | C₁₂H₁₆O₆ |
Molecular Weight (g/mol) | 256.25 |
InChI Key | KSKWGMNRWCYVAT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC |
Alternative nomenclature includes diethyl succinylosuccinate, diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, and 2,5-bis(ethoxycarbonyl)-1,4-cyclohexanedione [1] [5]. The compound is also referenced in scientific literature as diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate [1] [5].
The structural framework of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate exhibits potential for tautomeric equilibria involving keto-enol interconversions [38]. Research on related cyclohexanedione systems demonstrates that the diketo form generally predominates over enol tautomers in most solvent environments [38]. The presence of two ketone groups at the 2 and 5 positions creates opportunities for enolization at adjacent carbon centers [38].
Density functional theory calculations on similar cyclohexanedione derivatives indicate that the diketo tautomer maintains greater thermodynamic stability compared to potential enol forms [38]. The electron-withdrawing nature of the ester groups at positions 1 and 4 influences the tautomeric equilibrium by stabilizing the diketo form through electronic effects [38]. Computational studies suggest that ring size significantly affects tautomeric preferences, with six-membered rings generally favoring keto-enol forms under specific conditions [38].
The tautomeric stability is further influenced by intramolecular interactions between the carbonyl groups and the cyclohexane ring conformation [38]. Environmental factors such as solvent polarity and temperature can shift the equilibrium position between different tautomeric forms [38].
The cyclohexane ring in diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate adopts chair conformations as the most energetically favorable arrangement [36]. Conformational analysis reveals that the ring can exist in multiple chair forms with different orientations of the substituent groups [36]. The two ester groups at positions 1 and 4 can occupy either axial or equatorial positions, leading to distinct conformational isomers [36].
Research on substituted cyclohexanes demonstrates that bulky ester groups preferentially adopt equatorial positions to minimize steric interactions [36]. The ketone groups at positions 2 and 5 introduce additional conformational constraints through their planar geometry and electronic effects [36]. Nuclear magnetic resonance spectroscopy studies on related compounds indicate that conformational equilibria are dynamic at room temperature [36].
The presence of multiple substituents creates conformational complexity, with the overall molecular shape determined by the balance between steric repulsion and electronic stabilization [36]. Computational modeling suggests that the most stable conformer features equatorial positioning of the ester groups with the cyclohexane ring maintaining a distorted chair geometry [36].
Direct experimental data for the melting and boiling points of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate are not extensively documented in the available literature [4] [8]. However, comparative analysis with the closely related dimethyl analog provides valuable insights into the thermal properties of this compound class [14] [16] [17].
The dimethyl derivative, dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, exhibits a melting point range of 154-157°C [14] [16] [17]. The boiling point of the dimethyl analog is reported as 350.5±42.0°C at 760 millimeters of mercury [14] [16]. Based on structural considerations, the diethyl ester would be expected to display lower melting points and higher boiling points compared to its methyl counterpart due to increased molecular weight and alkyl chain length [14].
The thermal behavior of dicarboxylate esters is influenced by intermolecular interactions, molecular symmetry, and packing efficiency in the solid state [14]. The longer ethyl chains in the diethyl derivative would likely result in enhanced van der Waals interactions, potentially affecting both melting and boiling characteristics [14].
The solubility characteristics of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate are determined by the balance between hydrophobic alkyl groups and hydrophilic carbonyl functionalities [4]. The dielectric constant for this compound is reported as 2.50, indicating moderate polarity [4]. This value suggests limited miscibility with highly polar solvents such as water [4].
The dimethyl analog demonstrates extremely low water solubility at 0.0016 grams per liter [12] [17] [25]. The diethyl derivative would be expected to exhibit even lower aqueous solubility due to the increased hydrophobic character imparted by the longer alkyl chains [17]. The logarithm of the partition coefficient for the dimethyl analog is -0.23, indicating slight hydrophilic character [14] [25].
Solubility in organic solvents would be enhanced compared to aqueous systems, with good dissolution expected in moderately polar to nonpolar organic media [17] [25]. The presence of multiple carbonyl groups provides sites for dipole-dipole interactions with appropriately polar solvents [17].
Crystal structure analysis of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate has not been extensively reported in the current literature [41] [42]. However, related cyclohexane dicarboxylate compounds provide structural insights relevant to this derivative [42] [44]. Crystal structures of similar compounds typically reveal chair conformations for the cyclohexane ring with specific orientations of substituent groups [42] [44].
Research on related metal-organic frameworks containing cyclohexanedicarboxylate ligands demonstrates that these compounds can adopt various packing arrangements depending on intermolecular interactions [42]. The crystal packing is influenced by hydrogen bonding between carbonyl groups and potential π-π stacking interactions [42]. Polymorphism is commonly observed in cyclohexane dicarboxylate derivatives, with different crystal forms exhibiting distinct physical properties [44].
The presence of ethyl ester groups would likely result in increased unit cell dimensions compared to methyl analogs due to longer molecular length [44]. Crystal density would be expected to be lower than the dimethyl derivative due to less efficient packing of the longer alkyl chains [44].
Spectroscopic characterization of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate reveals distinct spectral features characteristic of the functional groups present [20] [21]. Nuclear magnetic resonance spectroscopy provides detailed structural information about the cyclohexane ring and substituent groups [20]. The proton nuclear magnetic resonance spectrum would be expected to show characteristic multiplets for the cyclohexane protons and triplet-quartet patterns for the ethyl ester groups [20].
Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for the carbonyl carbons of both ketone and ester functionalities [20]. The ketone carbons typically appear in the 190-210 parts per million region, while ester carbonyls resonate around 160-180 parts per million [20]. Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 256, consistent with the molecular formula [20].
Infrared spectroscopy demonstrates characteristic absorption bands for carbonyl stretching vibrations [20] [21]. The ketone groups typically exhibit strong absorptions around 1700-1720 wavenumbers, while ester carbonyls appear at slightly lower frequencies around 1735-1750 wavenumbers [21]. The spectroscopic data confirms the structural assignment and provides quantitative analytical methods for compound identification [20] [21].
The electronic structure of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is characterized by the presence of six oxygen atoms functioning as electron-accepting centers [22] [24]. The compound contains no hydrogen bond donor groups but features six hydrogen bond acceptor sites [22] [24]. The topological polar surface area is calculated as approximately 86.74 square angstroms, indicating moderate polarity [22] [24].
Resonance effects within the molecule are primarily localized to the individual carbonyl groups rather than extending across the entire ring system [35] [38]. The ketone functionalities at positions 2 and 5 exhibit typical carbonyl resonance with partial double bond character between carbon and oxygen [35]. The ester groups display similar resonance stabilization through delocalization of electron density between the carbonyl carbon and oxygen atoms [35].
The electron distribution is influenced by the inductive effects of the ester substituents, which act as electron-withdrawing groups [35] [38]. This electronic withdrawal stabilizes the diketo tautomeric form and influences the reactivity patterns of the cyclohexane ring [38]. Computational studies indicate that the electron density is concentrated at the oxygen atoms, making them the primary sites for electrophilic interactions [35].
The molecular complexity is calculated as 311, reflecting the multiple functional groups and their electronic interactions [22]. The heavy atom count of 18 includes all carbon and oxygen atoms within the molecular framework [22].
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate demonstrates significant hydrogen bonding capabilities through its six oxygen-containing functional groups [22] [24]. The compound functions exclusively as a hydrogen bond acceptor, lacking any hydrogen bond donor capabilities [22] [24]. The carbonyl oxygen atoms of both ketone and ester groups serve as potential hydrogen bonding sites [22].
Intermolecular hydrogen bonding interactions can occur between the carbonyl groups and protic solvents or other hydrogen bond donors [22] [42]. Research on related compounds indicates that hydrogen bonding patterns significantly influence crystal packing and solid-state properties [42]. The multiple acceptor sites allow for complex hydrogen bonding networks in crystalline phases [42].
The hydrogen bonding strength varies among the different oxygen atoms, with ketone carbonyls typically exhibiting stronger acceptor properties compared to ester carbonyls [42]. This differential bonding capability can lead to selective interactions and influence molecular recognition processes [42]. The spatial arrangement of acceptor sites determines the geometry of potential hydrogen bonding networks [42].
Intramolecular hydrogen bonding opportunities are limited due to the geometric constraints of the cyclohexane ring system [42]. However, conformational flexibility may allow for weak intramolecular interactions under specific conditions [42].
The structural comparison between diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and its methyl analog reveals both fundamental similarities and significant differences [3] [7] . Both compounds share the identical cyclohexane core structure with ketone groups at positions 2 and 5 and ester substituents at positions 1 and 4 [3] [7]. The molecular formula differs by four additional carbon atoms and eight hydrogen atoms in the diethyl derivative (C₁₂H₁₆O₆ versus C₁₀H₁₂O₆) [3] [7].
The molecular weight difference of 28.05 grams per mole reflects the substitution of two methyl groups with ethyl groups [3] [7]. The Chemical Abstracts Service registry numbers are 787-07-5 for the diethyl ester and 6289-46-9 for the dimethyl analog [3] [7]. Both compounds maintain the same number of hydrogen bond acceptor sites (6) and donor sites (0) [22] [24].
Property | Dimethyl Ester | Diethyl Ester |
---|---|---|
Molecular Formula | C₁₀H₁₂O₆ | C₁₂H₁₆O₆ |
Molecular Weight (g/mol) | 228.20 | 256.25 |
CAS Number | 6289-46-9 | 787-07-5 |
Hydrogen Bond Acceptors | 6 | 6 |
Rotatable Bond Count | 4 | 8 |
The rotatable bond count increases from 4 in the dimethyl ester to 8 in the diethyl derivative, reflecting the additional conformational flexibility introduced by the longer alkyl chains [22] [24]. The heavy atom count increases from 16 to 18 atoms [22]. Both compounds exhibit undefined stereocenter counts of 2, corresponding to the carbon atoms bearing the ester substituents [22].
The physical property differences between the ethyl and methyl derivatives arise primarily from the increased molecular size and hydrophobic character of the ethyl groups [14] [25] [27]. The dimethyl analog exhibits a melting point range of 154-157°C and a boiling point of 350.5±42.0°C at standard atmospheric pressure [14] [16] [17]. The diethyl derivative would be expected to show lower melting points due to reduced packing efficiency and higher boiling points due to increased molecular weight [14].
Solubility characteristics differ significantly between the two compounds [17] [25]. The dimethyl ester demonstrates water solubility of 0.0016 grams per liter and a logarithm of partition coefficient of -0.23 [14] [25]. The diethyl analog would be expected to exhibit substantially lower aqueous solubility and a more positive partition coefficient, indicating increased lipophilicity [25].
Density measurements show the dimethyl compound at 1.3±0.1 grams per cubic centimeter [14] [25]. The diethyl derivative would likely demonstrate lower density values due to the increased molecular volume occupied by the longer alkyl chains [25]. Vapor pressure for the dimethyl ester is reported as 0.0±0.8 millimeters of mercury at 25°C [14] [25].
Spectroscopic properties reveal subtle but detectable differences between the analogs [20] [21]. Nuclear magnetic resonance spectra would show characteristic ethyl ester signals (triplet-quartet patterns) in the diethyl compound versus methyl singlets in the dimethyl derivative [20]. The electronic properties remain fundamentally similar, with both compounds exhibiting comparable hydrogen bonding capabilities and electronic structures [22] [24].